Sodium 2-methanesulfonamido-3-methylbutanoate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Sodium 2-methanesulfonamido-3-methylbutanoate typically involves the reaction of 3-methyl-2-aminobutanoic acid with methanesulfonyl chloride in the presence of a base, followed by neutralization with sodium hydroxide . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

Sodium 2-methanesulfonamido-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biochemistry and Molecular Biology

Sodium 2-methanesulfonamido-3-methylbutanoate serves as an effective buffer in biological and biochemical experiments. Its ability to maintain pH stability makes it suitable for various enzymatic reactions and cell culture applications.

Case Study: Buffering Capacity

In a study assessing the buffering capacity of various compounds, this compound demonstrated superior pH stability compared to traditional buffers like phosphate or Tris. This characteristic is crucial for experiments requiring precise pH control, such as protein purification and enzyme assays .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic uses, particularly in drug formulation and delivery systems.

Case Study: Drug Formulation

Research indicates that this compound can enhance the solubility of poorly soluble drugs. A formulation study showed that incorporating this compound into a drug delivery system improved the bioavailability of certain active pharmaceutical ingredients (APIs) by facilitating their dissolution in biological fluids .

Agricultural Uses

This compound has potential applications in agriculture, particularly in pesticide formulations.

Case Study: Pesticidal Composition

A patent describes the use of this compound in developing pesticide compositions. The compound acts as a surfactant, enhancing the efficacy of active ingredients by improving their adhesion to plant surfaces and facilitating penetration into plant tissues .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques.

Case Study: Liquid Chromatography

Studies have shown that this compound can be effectively employed as a mobile phase additive in liquid chromatography, improving the separation and detection of complex mixtures . Its unique properties allow for better resolution and sensitivity in analytical methods.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Buffering agent for enzymatic reactions | Maintains pH stability |

| Pharmaceuticals | Drug formulation enhancement | Improves solubility and bioavailability |

| Agriculture | Pesticide formulation | Enhances adhesion and penetration |

| Analytical Chemistry | Mobile phase additive in chromatography | Improves resolution and sensitivity |

Mécanisme D'action

The mechanism of action of Sodium 2-methanesulfonamido-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function . The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparaison Avec Des Composés Similaires

Sodium 2-methanesulfonamido-3-methylbutanoate can be compared with similar compounds like:

- Sodium 2-methanesulfonamido-3-ethylbutanoate

- Sodium 2-methanesulfonamido-3-propylbutanoate

- Sodium 2-methanesulfonamido-3-isobutylbutanoate

These compounds share similar structural features but differ in their alkyl chain lengths and branching, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific molecular configuration, which imparts distinct properties and applications .

Activité Biologique

Sodium 2-methanesulfonamido-3-methylbutanoate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

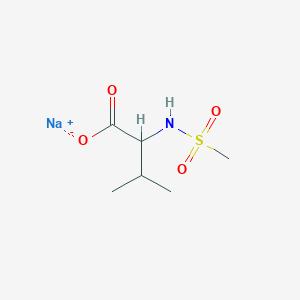

This compound is a sulfonamide derivative characterized by its unique structure which contributes to its biological activity. The compound's molecular formula is , and its CAS number is 1396964-35-4. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes and receptors. Research indicates that it may interact with the following biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can affect cellular functions.

- Modulation of Neurotransmitter Receptors : It may influence neurotransmitter systems, particularly those related to respiratory control and neuroprotection.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Neurotransmitter Modulation | Altered receptor signaling | |

| Antimicrobial Properties | Inhibition of bacterial growth |

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings.

Case Study 1: Respiratory Control

In a study focused on respiratory function, this compound was administered to subjects with impaired ventilation. The results indicated a significant increase in minute ventilation (V_E), suggesting its potential use as a therapeutic agent for respiratory disorders. The study emphasized the compound's ability to enhance respiratory control at the brainstem level, which is crucial for patients with conditions like chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antimicrobial Efficacy

Another case study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

- Pharmacokinetics : Studies suggest that the compound exhibits favorable absorption characteristics, allowing for effective systemic delivery when administered orally or intravenously.

- Toxicology : Toxicological assessments have shown that this compound has a low toxicity profile, making it a candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

sodium;2-(methanesulfonamido)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKAUJHGDIYBLS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])NS(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.